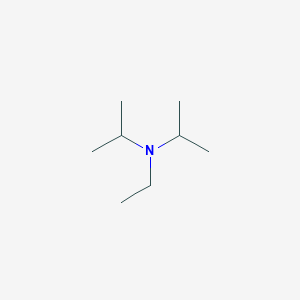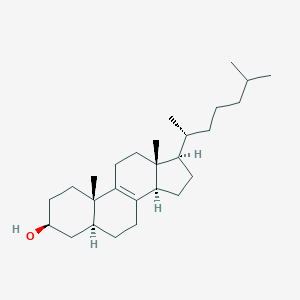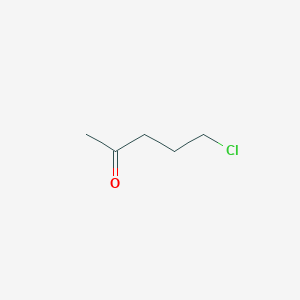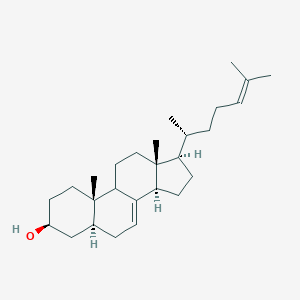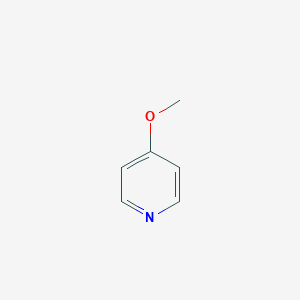
4-甲氧基吡啶
描述
4-Methoxypyridine is used as a building block for the synthesis of some biologically active compounds . It is used for the preparation of a new series of benzoylated N-ylides as protein farnesyltransferase inhibitors .
Synthesis Analysis
4-Methoxypyridine has been prepared from 4-methoxypyridine-N-oxide, via catalytic hydrogenation . Ortho lithiation of 4-methoxypyridine using mesityllithium as the metalating base has been studied . It was used as a starting reagent for the stereocontrolled synthesis of (±)-pumiliotoxin C and (±)-lasubine II . It was also used in an efficient construction of dihyropyridin-4-ones, which serves as potential ligands for neuronal nicotinic acetycholine receptors .Molecular Structure Analysis
The molecular structure of 4-Methoxypyridine is C6H7NO . The 4-Methoxypyridine molecule contains a total of 15 bond(s). There are 8 non-H bond(s), 6 multiple bond(s), 1 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ether(s) (aromatic), and 1 Pyridine(s) .Chemical Reactions Analysis
4-Methoxypyridine forms 1:1 complexes with MnCl2 and NiCl2 salts . The mechanism of reaction between 4-methoxypyridine N-oxide hydrate and bis(pinacolato) (diboron reagent) in CD3CN has been studied by NMR .Physical And Chemical Properties Analysis
4-Methoxypyridine has a molecular weight of 109.13 g/mol . It has a density of 1.075 g/mL at 25 °C . The refractive index is 1.516 (lit.) .科学研究应用
Enantioselective Catalytic Dearomative Addition
- Application Summary: 4-Methoxypyridine is used in the enantioselective dearomative alkylation of pyridine derivatives with Grignard reagents . This process allows direct access to nearly enantiopure chiral dihydro-4-pyridones .
- Methods of Application: The methodology involves dearomatization of in situ-formed N-acylpyridinium salts, employing alkyl organomagnesium reagents as nucleophiles and a chiral copper (I) complex as the catalyst .
- Results or Outcomes: The yields of this process can be up to 98% . The products obtained are nearly enantiopure chiral dihydro-4-pyridones .
Synthesis of Bioactive Molecules
- Application Summary: 4-Methoxypyridine is used as a starting reagent for the stereocontrolled synthesis of (±)-pumiliotoxin C and (±)-lasubine II . It is also used in an efficient construction of dihyropyridin-4-ones, which serve as potential ligands for neuronal nicotinic acetycholine receptors .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of these syntheses are bioactive molecules that can potentially interact with neuronal nicotinic acetycholine receptors .
Electrochemical Formation of Nanoparticle Films
- Application Summary: 4-Methoxypyridine (MOP) plays a role in the electrochemical formation of nanoparticle films on conductive substrates .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of this application are nanoparticle films formed on conductive substrates .
Reductive Hydroxymethylation
- Application Summary: 4-Methoxypyridine is used in the single point activation of pyridines, enabling reductive hydroxymethylation . This transformation delivers hydroxymethylated piperidines in good yields, allowing rapid access to medicinally relevant small heterocycles .
- Methods of Application: The methodology involves the use of an electron-deficient benzyl group for the activation of pyridines, facilitating the ruthenium-catalysed dearomative functionalisation of a range of electronically diverse pyridine derivatives .
- Results or Outcomes: The yields of this process can be up to 50% . The products obtained are hydroxymethylated piperidines .
Enantioselective Catalytic Dearomative Addition
- Application Summary: 4-Methoxypyridine is used in the enantioselective catalytic dearomative addition of Grignard reagents to 4-Methoxypyridinium ions . This process allows direct access to nearly enantiopure chiral dihydro-4-pyridones .
- Methods of Application: The methodology involves dearomatization of in situ-formed N-acylpyridinium salts, employing alkyl organomagnesium reagents as nucleophiles and a chiral copper (I) complex as the catalyst .
- Results or Outcomes: The yields of this process can be up to 98% . The products obtained are nearly enantiopure chiral dihydro-4-pyridones .
Synthesis of Bioactive Molecules
- Application Summary: 4-Methoxypyridine is used as a starting reagent for the stereocontrolled synthesis of (±)-pumiliotoxin C and (±)-lasubine II . It is also used in an efficient construction of dihyropyridin-4-ones, which serve as potential ligands for neuronal nicotinic acetycholine receptors .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of these syntheses are bioactive molecules that can potentially interact with neuronal nicotinic acetycholine receptors .
Reductive Hydroxymethylation
- Application Summary: 4-Methoxypyridine is used in the single point activation of pyridines, enabling reductive hydroxymethylation . This transformation delivers hydroxymethylated piperidines in good yields, allowing rapid access to medicinally relevant small heterocycles .
- Methods of Application: The methodology involves the use of an electron-deficient benzyl group for the activation of pyridines, facilitating the ruthenium-catalysed dearomative functionalisation of a range of electronically diverse pyridine derivatives .
- Results or Outcomes: The yields of this process can be up to 50% . The products obtained are hydroxymethylated piperidines .
Surface Enhanced Infrared Studies
- Application Summary: 4-Methoxypyridine (MOP) plays a role in the electrochemical formation of nanoparticle films on conductive substrates .
- Methods of Application: Surface enhanced infrared absorption spectroscopy (SEIRAS) is employed to study the adsorption of 4-methoxypyridine on gold films . Experiments are performed under electrochemical control and in different electrolyte acidities to identify both the extent of protonation of the adsorbed species as well as its orientation with respect to the electrode surface .
- Results or Outcomes: The outcomes of this application are nanoparticle films formed on conductive substrates .
Cobaloxime Activity
- Application Summary: 4-Methoxypyridine is used in the development and understanding of cobaloxime activity . Pyridines with electron donating groups, such as 4-methoxypyridine, form highly effective catalysts that surpass the activity of the pyridine substituted cobaloxime .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of this application are highly effective catalysts that surpass the activity of the pyridine substituted cobaloxime .
安全和危害
4-Methoxypyridine is combustible and harmful if swallowed, in contact with skin, or inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
Given the particular relevance of piperidines, and the commercial availability of pyridines, the dearomative pathway represents an attractive approach to preparing saturated azacycles . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
属性
IUPAC Name |
4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-8-6-2-4-7-5-3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQABVLBGNWBWIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211029 | |
| Record name | 4-Methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxypyridine | |
CAS RN |
620-08-6 | |
| Record name | 4-Methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



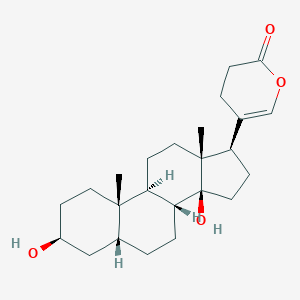
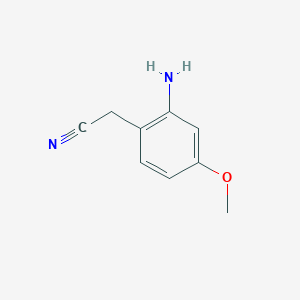
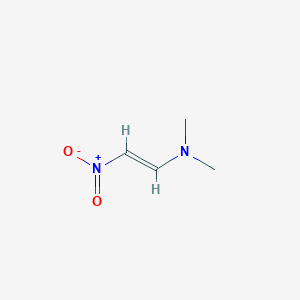
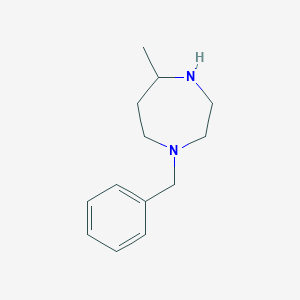
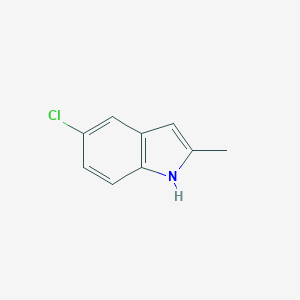
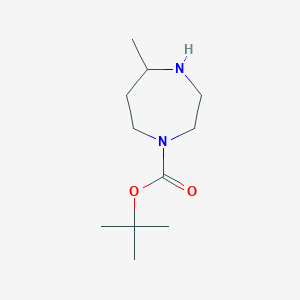
![1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B45297.png)

